molecular formula C26H21BrN4O B11205711 7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11205711
M. Wt: 485.4 g/mol
InChI Key: OOMRKRNXYUMTDG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. Its systematic name is 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one . Quite a tongue-twister, right? Let’s call it Compound X for simplicity.

Compound X belongs to the class of pyrrolo[2,3-d]pyrimidines, which exhibit interesting biological activities. It combines a pyrimidine core with a fused benzothiophene ring, making it structurally unique.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction:
    • Compound X can be synthesized via a condensation reaction between 4-bromobenzaldehyde and 4-ethoxyaniline.
    • The reaction typically occurs in the presence of a base (such as potassium carbonate) and a suitable solvent (e.g., dimethyl sulfoxide).
    • The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold.
  • Industrial Production:
    • While Compound X is not produced on an industrial scale, research laboratories synthesize it for drug discovery purposes.
    • Researchers optimize the reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reactions:

  • Oxidation:
    • Compound X can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
    • Common oxidants include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction:
    • Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
    • Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
  • Substitution:
    • Compound X’s bromine atom can be substituted with other functional groups.
    • For example, nucleophilic aromatic substitution can replace the bromine with an amino group.

Major Products:

  • The major products depend on the specific reaction conditions and reagents used.
  • Researchers often modify Compound X to enhance its properties or tailor it for specific applications.

Scientific Research Applications

Compound X finds applications in various fields:

  • Medicinal Chemistry:
    • Researchers explore its potential as a kinase inhibitor due to its structural resemblance to known kinase inhibitors.
    • It may target specific kinases involved in diseases like cancer or autoimmune disorders.
  • Biological Studies:
    • Compound X serves as a probe to investigate cellular pathways.
    • Its interactions with proteins and nucleic acids are studied.
  • Materials Science:
    • The benzothiophene moiety contributes to its electronic properties.
    • Researchers explore its use in organic electronics or photovoltaic devices.

Mechanism of Action

  • Compound X likely exerts its effects by inhibiting specific kinases or modulating cellular signaling pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H21BrN4O

Molecular Weight

485.4 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21BrN4O/c1-2-32-22-14-10-20(11-15-22)30-25-24-23(18-6-4-3-5-7-18)16-31(26(24)29-17-28-25)21-12-8-19(27)9-13-21/h3-17H,2H2,1H3,(H,28,29,30)

InChI Key

OOMRKRNXYUMTDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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